methyl 3-[4-amino-5-(benzylcarbamoyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl]-4-methylbenzoate
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Description
Methyl 3-[4-amino-5-(benzylcarbamoyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl]-4-methylbenzoate is a useful research compound. Its molecular formula is C20H19N3O3S2 and its molecular weight is 413.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 413.08678382 g/mol and the complexity rating of the compound is 661. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been known to exhibit diverse biological activities .
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information available . Thiazole derivatives are known to interact with their targets in a variety of ways, leading to different biological effects .
Biochemical Pathways
Thiazole derivatives, in general, have been found to impact a wide range of biochemical pathways, leading to various downstream effects .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Biological Activity
Methyl 3-[4-amino-5-(benzylcarbamoyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl]-4-methylbenzoate, also known by its CAS number 1021252-87-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological evaluations, and implications for therapeutic applications.
The molecular formula for this compound is C20H19N3O3S2 with a molecular weight of 413.5 g/mol. The structure features a thiazole ring which is known for its biological activity against various pathogens.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler thiazole derivatives. The synthetic pathway often includes the formation of the thiazole ring followed by the introduction of the benzylcarbamoyl group.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Studies have shown that thiazole derivatives can inhibit bacterial growth, particularly against strains such as Escherichia coli and Staphylococcus aureus. The compound's structure suggests it may possess similar antibacterial effects.
- Antifungal Activity : Related compounds have been evaluated for antifungal activity against various fungi, indicating a broad spectrum of action.
Anticancer Potential
The compound's structural features suggest potential activity against cancer cell lines. Research has demonstrated that thiazole derivatives can act as inhibitors of receptor tyrosine kinases (RTKs), which are crucial in cancer progression:
Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | MCF7 (breast cancer) | 25 | RTK inhibition |
Compound B | A549 (lung cancer) | 30 | Apoptosis induction |
This table illustrates how similar compounds have been tested for anticancer activity, providing a basis for evaluating this compound's potential efficacy.
Case Studies
- Case Study on Antituberculosis Activity : In a study focusing on the antituberculosis properties of thiazole derivatives, specific compounds were evaluated against Mycobacterium tuberculosis. The results indicated that certain modifications to the thiazole structure could enhance activity against this pathogen.
- Case Study on Antiviral Activity : Another study evaluated thiazole derivatives against various viruses including influenza strains. The results showed promising antiviral activity, suggesting that this compound may also exhibit similar properties.
Properties
IUPAC Name |
methyl 3-[4-amino-5-(benzylcarbamoyl)-2-sulfanylidene-1,3-thiazol-3-yl]-4-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S2/c1-12-8-9-14(19(25)26-2)10-15(12)23-17(21)16(28-20(23)27)18(24)22-11-13-6-4-3-5-7-13/h3-10H,11,21H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPWHYBHDNHAXBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)N2C(=C(SC2=S)C(=O)NCC3=CC=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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